Superior Mycelial Growth Inhibition of Flumorph vs. Iprovalicarb and Dimethomorph in Phytophthora melonis
In a baseline sensitivity study of 80 field isolates of *Phytophthora melonis*, flumorph exhibited a mean EC50 value of 0.986 (±0.245) µg/mL for mycelial growth inhibition. This represents a higher potency compared to iprovalicarb (0.327 ± 0.068 µg/mL) but is notably lower than dimethomorph (0.284 ± 0.060 µg/mL) [1]. The unimodal distribution of sensitivities confirms a lack of pre-existing resistance, establishing a reliable baseline for future monitoring and for selecting flumorph in resistance management programs where dimethomorph sensitivity may be shifting [1].
| Evidence Dimension | Mean EC50 (µg/mL) for mycelial growth inhibition |
|---|---|
| Target Compound Data | 0.986 (±0.245) µg/mL |
| Comparator Or Baseline | Dimethomorph: 0.284 (±0.060) µg/mL; Iprovalicarb: 0.327 (±0.068) µg/mL |
| Quantified Difference | Flumorph is 3.5-fold less potent than dimethomorph but 3.0-fold more potent than iprovalicarb against this pathogen. |
| Conditions | In vitro mycelial growth assay on 80 field isolates of P. melonis. |
Why This Matters
This data allows for precise selection of flumorph in fungicide rotation programs where its distinct potency profile, compared to both dimethomorph and iprovalicarb, can be leveraged to manage resistance development.
- [1] Lu, X. H., et al. (2012). Assessing the Risk That Phytophthora melonis Can Develop a Point Mutation (V1109L) in CesA3 Conferring Resistance to Carboxylic Acid Amide Fungicides. PLoS ONE, 7(7), e42069. View Source
